REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:19])[O:6][C:5](=[O:7])/[C:4](=[CH:8]/[C:9]([O:11][Si](C(C)(C)C)(C)C)=[O:10])/[O:3]1.C(O)(=O)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.C(OCC)(=O)C>[CH3:1][C:2]1([CH3:19])[O:3][C:4](=[CH:8][C:9]([OH:11])=[O:10])[C:5](=[O:7])[O:6]1 |f:2.3|
|
Name
|
|
Quantity
|
72.4 mmol
|
Type
|
reactant
|
Smiles
|
CC1(O\C(\C(O1)=O)=C/C(=O)O[Si](C)(C)C(C)(C)C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure and trituration of the residual solid with toluene (50 ml)
|
Type
|
CUSTOM
|
Details
|
gave 7.70 g (62% yield for 3 steps) of the title Z-isomer as a white crystalline solid
|
Type
|
CUSTOM
|
Details
|
Concentration of the mother liquors yielded
|
Type
|
ADDITION
|
Details
|
another 0.2 g of a 75:25 mixture of Z and E isomers
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1(OC(C(O1)=CC(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |